Conformational Constraint: Thorpe–Ingold Effect Quantified by φ/ψ Angle Restriction
The α,α-disubstitution of N-(chloroacetyl)-2-methylalanine restricts backbone conformational space to helical (α/3₁₀) or extended (C₅) regions, in stark contrast to mono-α-substituted N-chloroacetyl alanine derivatives. X-ray crystallographic surveys of Aib-containing peptides demonstrate that the Thorpe–Ingold effect confines the φ,ψ dihedral angles to approximately ±57° ± 20° and ±47° ± 15°, respectively, whereas N-chloroacetyl-L-alanine (mono-substituted) exhibits broad conformational flexibility spanning the entire Ramachandran map [1][2].
| Evidence Dimension | Backbone conformational restriction (φ,ψ dihedral angle ranges) |
|---|---|
| Target Compound Data | φ ≈ ±57° ± 20°, ψ ≈ ±47° ± 15° (based on Aib residue survey in peptides) |
| Comparator Or Baseline | N-Chloroacetyl-L-alanine: unrestricted φ,ψ across all allowed regions of Ramachandran space |
| Quantified Difference | Target is restricted to ~10% of Ramachandran space; comparator occupies >80% |
| Conditions | X-ray crystallography of N-terminal acetylated Aib peptides and mono-α-substituted amino acid peptides (solid state) |
Why This Matters
This conformational pre-organization reduces the entropic penalty upon target binding and ensures predictable 3D presentation of the chloroacetyl warhead, which is critical for structure-based drug design and peptidomimetic lead optimization.
- [1] Toniolo, C.; Crisma, M.; Formaggio, F.; Peggion, C. Control of peptide conformation by the Thorpe-Ingold effect (Cα-tetrasubstitution). Biopolymers (Pept. Sci.) 2001, 60, 396-419. DOI: 10.1002/1097-0282(2001)60:6<396::AID-BIP10184>3.0.CO;2-7. View Source
- [2] Karle, I. L.; Balaram, P. Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry 1990, 29, 6747-6756. DOI: 10.1021/bi00481a001. View Source
